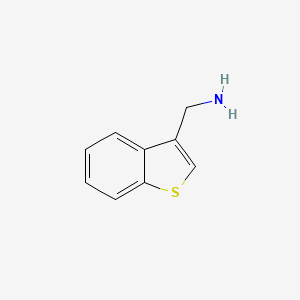

1-(1-Benzothiophen-3-Yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Benzothiophen-3-yl)methanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the potential characteristics of 1-(1-Benzothiophen-3-yl)methanamine.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of substituents onto aromatic systems. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved through a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocyclic structures . Similarly, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with substituted aldehydes, indicating the versatility of amine functional groups in forming new bonds under heating conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-Benzothiophen-3-yl)methanamine is often characterized using spectroscopic techniques such as NMR and HRMS. For instance, the structure of the synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds containing an amine group can be quite diverse. For example, the compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to act as a selective chemosensor for Ag(+) ions, demonstrating the ability of such compounds to participate in selective binding and recognition processes . This suggests that 1-(1-Benzothiophen-3-yl)methanamine could potentially be modified to serve as a chemosensor or binding agent for specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the lead structure in the series of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and Caco-2 penetration, which are important properties for potential drug candidates . These properties are often optimized through the careful design of the compound's structure, indicating that similar strategies could be applied to 1-(1-Benzothiophen-3-yl)methanamine to enhance its drug-like characteristics.

科学的研究の応用

1. Oxidation of Amines

- Application Summary: This compound is used in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones. This is a highly efficient metal-free approach .

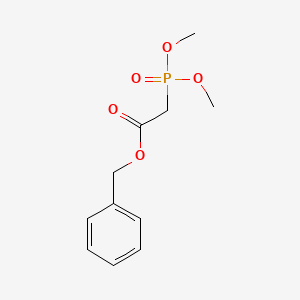

- Methods of Application: The oxidation is carried out using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .

- Results or Outcomes: This protocol provides diverse products under milder reaction conditions in excellent yields .

2. Synthesis of Benzo[b]thiophenes

- Application Summary: An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed. A wide range of 3-substituted benzothiophenes were synthesized .

- Methods of Application: The synthesis is carried out from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

3. Antimicrobial Activity

- Application Summary: Thiophene derivatives, including 1-(1-Benzothiophen-3-Yl)methanamine, show high antimicrobial activity against various microbial infections .

- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be tested against various bacterial strains in a laboratory setting .

- Results or Outcomes: The specific results or outcomes are not detailed in the source, but the implication is that these compounds have shown promise in combating microbial infections .

特性

IUPAC Name |

1-benzothiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPXNOFEHTZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380007 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-Yl)methanamine | |

CAS RN |

40615-04-1 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)